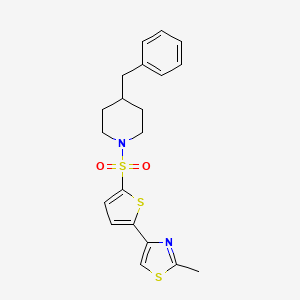

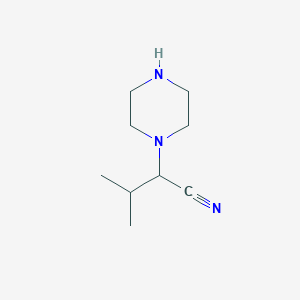

4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a synthetic molecule that appears to be designed for biological activity, possibly as an inhibitor or modulator of certain biochemical pathways. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfonamide and thiazole derivatives, which can be used to infer potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the use of high-throughput screening (HTS) to identify potent inhibitors, as seen with the cyclin-dependent kinase 5 (cdk5) inhibitors described in the first paper . The synthesis process typically includes the formation of sulfonamide linkages and may involve unusual binding modes to target proteins, which could also be relevant for the synthesis of the compound .

Molecular Structure Analysis

Molecular structure analysis, such as that performed using Density Functional Theory (DFT) in the second paper, can provide detailed information on the vibrational frequencies, molecular orbitals, and electrostatic potential of similar compounds . This type of analysis would likely reveal the reactive sites and the overall stability of the 4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole molecule.

Chemical Reactions Analysis

The third paper discusses an unexpected ring closure during the synthesis of a benzenesulfonic acid derivative, which suggests that similar unexpected reactions could occur during the synthesis of complex sulfonamide compounds . This highlights the importance of careful control of reaction conditions to achieve the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the fourth paper indicates that triheterocyclic compounds containing thiophene rings can exhibit significant antioxidant activities . The presence of a thiophene ring in the compound of interest suggests that it may also possess antioxidant properties. Additionally, the fifth paper provides insights into the characterization of triazole-thione derivatives, which could be structurally related to the thiazole moiety in the compound of interest . Spectral methods and elemental analysis are crucial for elucidating the structures and properties of such compounds.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Studies on similar compounds, such as 4-furylmethylene-2-phenyl-2-oxazolin-5-ones, have been conducted focusing on their synthesis and structural properties. For example, Elnagdi et al. (2002) explored the reactivity of thiazole derivatives with electrophilic reagents, leading to the formation of thiophene derivatives (Elnagdi, M. H., Selim, M., El Latif, F. A. E., & Samia, S., 2002). These studies provide insights into the chemical behavior and potential applications of similar thiazole-based compounds.

Biological Activity

Research on compounds with structures similar to 4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole has shown notable biological activities. For instance, Sreerama et al. (2020) developed a one-pot synthesis method for novel 1,2,3-triazole derivatives, which exhibited significant in vitro antibacterial and free radical scavenging activities (Sreerama, R., N., T., M., R., N., V., & Narsimha, S., 2020). Similarly, Kumar et al. (2013) synthesized sulfonyl derivatives based on isopropyl thiazole that displayed potent antibacterial and antifungal activities, as well as significant antitubercular effects against Mycobacterium tuberculosis (Kumar, G. V. S., Prasad, Y. R., & Chandrashekar, S., 2013). These studies indicate the potential of thiazole-based compounds in pharmaceutical applications.

Antimicrobial and Antitubercular Potential

Compounds structurally related to 4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole have shown promising antimicrobial and antitubercular properties. Shinde et al. (2019) synthesized a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives with significant antitubercular activity against Mycobacterium tuberculosis H37Ra strain (Shinde, V., Mahulikar, P., Mhaske, P., Chakraborty, S., Choudhari, A., Phalle, S., Choudhari, P., & Sarkar, D., 2019). This demonstrates the potential of thiazole derivatives in combating tuberculosis, a major global health concern.

Propiedades

IUPAC Name |

4-[5-(4-benzylpiperidin-1-yl)sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S3/c1-15-21-18(14-25-15)19-7-8-20(26-19)27(23,24)22-11-9-17(10-12-22)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHCXFBXTLFVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)